molecular formula C20H19NO3 B1344376 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 932841-21-9

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1344376
CAS No.: 932841-21-9
M. Wt: 321.4 g/mol
InChI Key: UUSUGMKCRRWQEC-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an isopropoxyphenyl group and a carboxylic acid moiety, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid moiety to an alcohol or other reduced forms.

    Substitution: The isopropoxy group or other substituents on the quinoline ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens or cancer cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Isopropoxyphenyl)acetic acid
  • 3-Isopropoxyphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(22)23)16-9-4-6-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSUGMKCRRWQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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